Meta-Chloro Substitution Confers a Balanced Lipophilicity Profile Unavailable in Methyl, Cyano, Acetyl, or Dimethoxy Analogs
The target compound exhibits a calculated LogP (clogP) of 2.65, which falls precisely within the optimal oral drug-likeness window (1–3) [1]. In contrast, the 4-methyl analog (clogP higher by estimated ~0.3–0.5 log units due to reduced polarity), the 2-cyano analog (clogP ~1.5–2.0, significantly lower due to the polar nitrile), and the 3,4-dimethoxy analog (clogP ~1.5–2.0, elevated PSA from additional oxygen atoms) all diverge from this balanced profile . The acetyl analog introduces an additional H-bond acceptor, altering the HBA count from 5 to 6 and increasing MW to 365.5, which shifts the molecule further from the preferred property space for passive permeability .
| Evidence Dimension | Calculated LogP (clogP) — lipophilicity driver of membrane permeability and target binding |
|---|---|
| Target Compound Data | clogP = 2.65 (MW 357.89, HBA: 5, HBD: 0, TPSA: 55.20 Ų) |
| Comparator Or Baseline | 4-Methyl analog: MW 337.5, estimated clogP >2.65 (more lipophilic); 2-Cyano analog: MW 348.4, estimated clogP <2.0 (more polar); 3-Acetyl analog: MW 365.5, HBA: 6; 3,4-Dimethoxy analog: MW 383.5, elevated TPSA |
| Quantified Difference | Target clogP 2.65 is the only member of this analog set with documented clogP in the optimal drug-likeness range (1–3) while maintaining HBD = 0, a profile associated with enhanced passive permeability in sulfonamide series |
| Conditions | In silico calculated properties; Sildrug ECBD database using standardized computational method |
Why This Matters
For procurement in medicinal chemistry programs, the 3-chloro substituent provides the only lipophilicity-balanced entry point in this analog series, making it the preferred starting scaffold when both permeability and solubility must be optimized without additional H-bond donor introduction.
- [1] Sildrug ECBD Database. EOS49366: clogP 2.65, MW 357.89, HBA 5, HBD 0, TPSA 55.20, Rotatable Bonds 5, Lipinski RO5 compliant. View Source
